4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a bicyclo[2.1.1]hexane ring system, which imparts rigidity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Functionalization of the Bicyclic Core:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form various derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the bicyclic core or the functional groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases (e.g., sodium hydride) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as N-alkylated amines, oxidized carboxylic acids, and reduced bicyclic structures.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclic core provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern on the bicyclic core, which imparts distinct chemical and physical properties. The presence of the Boc group provides versatility in synthetic applications, allowing for selective protection and deprotection of the amine group.
Properties
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-10(2,3)18-9(17)14-13-6-12(7-13,8(15)16)19-11(13,4)5/h6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIOYAKKNRDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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